molecular formula C23H23N3OS B2402952 (Z)-3-((4-butylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 683256-48-6

(Z)-3-((4-butylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2402952
CAS No.: 683256-48-6
M. Wt: 389.52
InChI Key: ULLYWQGEAVFICK-CYVLTUHYSA-N
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Description

(Z)-3-((4-butylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is an organic compound that features a thiazole ring, a butylphenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((4-butylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acryloylation: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction between the thiazole derivative and 4-methoxybenzaldehyde in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-((4-butylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-3-((4-butylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and the aromatic groups allow for strong binding interactions, which can modulate the activity of the target molecules. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-((4-phenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile: Lacks the butyl group, which may affect its binding affinity and bioactivity.

    (Z)-3-((4-butylphenyl)amino)-2-(4-(4-hydroxyphenyl)thiazol-2-yl)acrylonitrile: Contains a hydroxy group instead of a methoxy group, which can influence its reactivity and solubility.

Uniqueness

The presence of both the butylphenyl and methoxyphenyl groups in (Z)-3-((4-butylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile provides a unique combination of hydrophobic and electronic properties, making it distinct from similar compounds. This unique structure can result in different biological activities and chemical reactivities, highlighting its potential in various applications.

Properties

IUPAC Name

(Z)-3-(4-butylanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3OS/c1-3-4-5-17-6-10-20(11-7-17)25-15-19(14-24)23-26-22(16-28-23)18-8-12-21(27-2)13-9-18/h6-13,15-16,25H,3-5H2,1-2H3/b19-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLYWQGEAVFICK-CYVLTUHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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